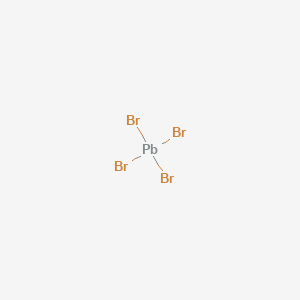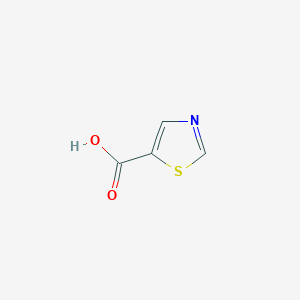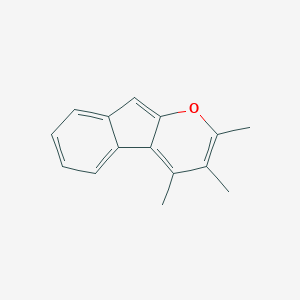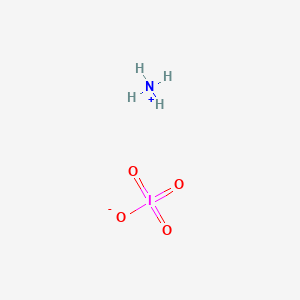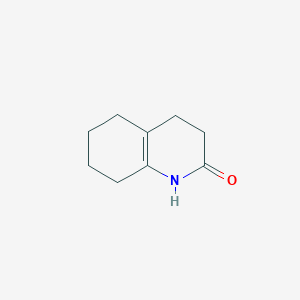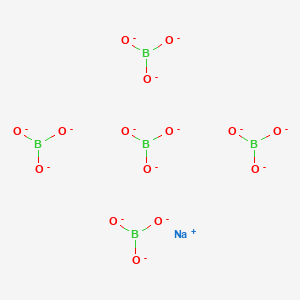
Boron sodium oxide (B5NaO8)
Overview
Description
Boron sodium oxide (B5NaO8) is a chemical compound that consists of boron, sodium, and oxygen atoms. It is also known as sodium pentaborate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It has a molecular weight of 205.04 g/mol and a melting point of 804°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boron sodium oxide can be synthesized through various methods. One common method involves the reaction of boric acid (H3BO3) with sodium hydroxide (NaOH) under controlled conditions. The reaction typically occurs in an aqueous solution and involves heating to facilitate the formation of boron sodium oxide. The reaction can be represented as follows:
5 H3BO3 + NaOH → B5NaO8 + 9 H2O
Industrial Production Methods: In industrial settings, boron sodium oxide is produced using large-scale reactors where boric acid and sodium hydroxide are mixed in precise stoichiometric ratios. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product. The resulting boron sodium oxide is then purified and dried for further use .
Chemical Reactions Analysis
Types of Reactions: Boron sodium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Boron sodium oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Substitution reactions can occur when boron sodium oxide reacts with halogens or other nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of boron sodium oxide can yield boric acid and sodium borate, while reduction can produce boron hydrides .
Scientific Research Applications
Boron sodium oxide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: It is employed in the study of boron metabolism and its role in biological systems.
Medicine: Boron sodium oxide is investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: It is used in the production of glass and ceramics, as well as in the formulation of detergents and cleaning agents .
Mechanism of Action
The mechanism of action of boron sodium oxide involves its interaction with molecular targets and pathways in various systems. In biological systems, boron sodium oxide can act as a Lewis acid, forming complexes with biomolecules such as proteins and nucleic acids. This interaction can influence cellular processes and metabolic pathways. In industrial applications, boron sodium oxide can enhance the properties of materials by forming stable borate complexes .
Comparison with Similar Compounds
Boron oxide (B2O3): Similar to boron sodium oxide, boron oxide is used in the production of glass and ceramics. boron sodium oxide has the added advantage of containing sodium, which can enhance its reactivity and solubility.
Sodium borate (Na2B4O7): Also known as borax, sodium borate is widely used in detergents and cleaning agents. Boron sodium oxide, on the other hand, has a higher boron content, making it more suitable for certain applications.
Boron nitride (BN): Boron nitride is used in high-temperature applications and as a lubricant.
Boron sodium oxide stands out due to its unique combination of boron and sodium, which imparts distinct properties and applications compared to other boron-containing compounds.
Properties
IUPAC Name |
sodium;pentaborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5BO3.Na/c5*2-1(3)4;/q5*-3;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEIEBXVQQSCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5NaO15-14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [ECHA REACH Registrations] | |
| Record name | Boron sodium oxide (B5NaO8) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium pentaborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21719 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12007-92-0 | |
| Record name | Sodium Pentaborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron sodium oxide (B5NaO8) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaboron sodium octaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


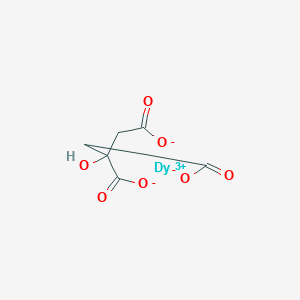

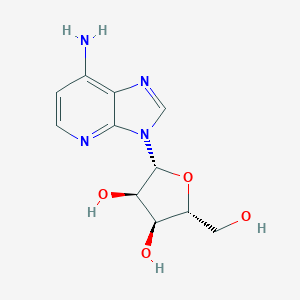
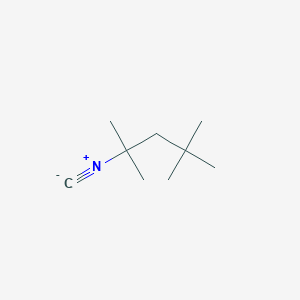
![1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-](/img/structure/B84307.png)
